3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid
Description
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid is a synthetic α,β-unsaturated carboxylic acid characterized by a phenylethoxy substituent at the para position of the phenyl ring.
Properties
IUPAC Name |
(E)-3-[4-(2-phenylethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-17(19)11-8-15-6-9-16(10-7-15)20-13-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJURNWBQNDZOJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid typically involves the reaction of 4-(2-Phenylethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the ethoxy group.
Addition: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki-Miyaura coupling.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylethoxy group can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
(a) Phenylethoxy vs. Imidazole Derivatives
- Ozagrel Hydrochloride [(2E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2-propenoic acid hydrochloride]: Structural Difference: Replaces phenylethoxy with an imidazole-methyl group. Impact: The imidazole group enhances binding to enzymes like thromboxane synthase, making Ozagrel a potent inhibitor for cardiovascular applications. The phenylethoxy group in the target compound likely reduces polarity, improving membrane permeability but limiting enzyme-specific interactions . Key Data:
| Property | Target Compound | Ozagrel Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₇H₁₆O₃ (estimated) | C₁₄H₁₃ClN₂O₂ |
| Molecular Weight | ~268.3 g/mol | 292.72 g/mol |
| Key Substituent | Phenylethoxy | Imidazole-methyl |
(b) Trifluoromethyl Substitution
- (2E)-3-[4-(Trifluoromethyl)phenyl]acrylic Acid :
- Structural Difference : Trifluoromethyl (CF₃) group replaces phenylethoxy.
- Impact : The electron-withdrawing CF₃ group increases acidity (pKa ~4.53) and metabolic stability compared to the electron-donating phenylethoxy group. This enhances resistance to oxidation but may reduce bioavailability due to higher hydrophobicity .
Functional Group Modifications
(a) Ester vs. Acid Forms
- 3-(4-Methoxyphenyl)-(E)-2-propenoic Acid Ethyl Ester: Structural Difference: Ethyl ester replaces carboxylic acid. Impact: The ester form increases lipophilicity, facilitating cellular uptake but requiring hydrolysis for activation. This is common in prodrug strategies. The phenylethoxy group in the target compound retains the bioactive acid form, favoring direct target engagement .
(b) Heterocyclic Additions
- 3-[4-[(2-Chloro-5-thiazolyl)methoxy]phenyl]prop-2-enoic Acid: Structural Difference: Thiazole ring with chlorine replaces phenylethoxy. This derivative (pKa ~4.53) may target microbial or kinase pathways, unlike the phenylethoxy variant .
Natural Product Analogs
- Ferulic Acid [3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic Acid]: Structural Difference: Hydroxy and methoxy groups replace phenylethoxy. Impact: The polar substituents in ferulic acid enhance antioxidant activity via radical scavenging, while the phenylethoxy group in the target compound likely shifts activity toward anti-inflammatory or lipid metabolism modulation . Key Data:
| Property | Target Compound | Ferulic Acid |
|---|---|---|
| Molecular Formula | C₁₇H₁₆O₃ | C₁₀H₁₀O₄ |
| Molecular Weight | ~268.3 g/mol | 194.18 g/mol |
| Bioactivity | Undocumented | Antioxidant |
Pharmacological Derivatives
- Thiazolidinedione Hybrids (e.g., Compound 4f from ): Structural Difference: Incorporates a thioxothiazolidinone ring conjugated to the propenoic acid.
Biological Activity
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in oncology. This article delves into its mechanisms of action, biological effects, and relevant research findings.
The compound's structure features a propenoic acid moiety linked to a phenylethoxy group, which allows it to interact with various biological targets, including enzymes and receptors. The phenylethoxy group can mimic natural ligands, facilitating binding to specific sites that modulate biological activity. This interaction may influence pathways related to signal transduction, metabolic processes, and gene expression regulation.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. Notably, (E)-3-[4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enoate exhibited superior antiproliferative activity compared to doxorubicin in several cancer cell lines, including U-87 (glioblastoma), U-138 MG (glioma), and H1299 (lung cancer) cells. This suggests that derivatives of this compound may serve as promising candidates for cancer therapy .
Enzyme Inhibition
The compound has been implicated in enzyme inhibition studies. Its structural similarity to biologically active molecules allows it to act as an inhibitor for various enzymes involved in cancer progression. The specific mechanisms by which it inhibits these enzymes are still under investigation but are believed to involve competitive binding at active sites.
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 (µM) | Comparison |
|---|---|---|---|
| Antiproliferative | U-87 | < 1 | Superior to Doxorubicin |
| Antiproliferative | U-138 MG | < 1 | Superior to Doxorubicin |
| Antiproliferative | H1299 | < 1 | Superior to Doxorubicin |
Case Study: In Vitro Anticancer Activity
In a study assessing the compound's efficacy against various human cancer cell lines, it was found that the compound significantly inhibited cell growth across multiple types. The results indicated that the compound not only inhibited proliferation but also induced apoptosis in sensitive cell lines. This finding underscores its potential as a lead compound for developing new anticancer agents .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of chemical groups that provide distinct biological properties compared to similar compounds such as:
- 4-(2-Phenylethoxy)benzoic acid : Lacks the propenoic acid moiety.
- 3-[4-(2-Phenylethoxy)phenyl]propanoic acid : Saturated propanoic acid moiety alters reactivity.
- 4-(2-Phenylethoxy)phenylacetic acid : Contains an acetic acid moiety instead of propenoic acid.
These comparisons highlight the importance of the propenoic structure in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
